

Application Notes and Protocols: Bictegravir Sodium Nanoformulation for Drug Delivery

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Compound of Interest

Compound Name: *Bictegravir Sodium*

Cat. No.: *B606110*

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These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of Bictegravir (BIC)-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This long-acting nanoformulation is designed to improve the therapeutic index and pharmacokinetic profile of Bictegravir for HIV-1 treatment and prophylaxis.[1][2] Additionally, data and methodologies for a combination nanoformulation of Bictegravir and Tenofovir Alafenamide (TAF) are presented.[3][4][5]

Data Presentation

Table 1: Physicochemical Characteristics of Bictegravir (BIC) and BIC+TAF Nanoformulations

Formulation	Polymer	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
BIC NPs	PLGA (75:25)	189.2 ± 3.2	< 0.2	-24.3 ± 3.9	47.9 ± 6.9	[1]
BIC+TAF NPs	PLGA	228.8 ± 14.9	0.124 ± 0.035	-20.2 ± 1.4	Not Specified	[4]

Table 2: In Vitro Efficacy and Cytotoxicity of BIC Nanoformulation vs. BIC Solution

Cell Line	Formulation	CC50 (μM)	EC50 (μM)	Selectivity Index (SI)	Reference
TZM-bl	BIC Solution	2.25	0.604	3.7	[1][2]
TZM-bl	BIC NPs	820.4	0.0038	215,789	[1][2]
PBMCs	BIC Solution	Not Specified	2.33 ± 2.15	0.29	[1][2]
PBMCs	BIC NPs	Not Specified	0.076 ± 0.45	523.33	[1][2]

CC50: 50% cytotoxic concentration; EC50: 50% effective concentration; SI: Selectivity Index (CC50/EC50)

Table 3: Intracellular Pharmacokinetics of BIC Nanoformulation in TZM-bl Cells

Parameter	BIC Solution	BIC NPs	Fold Increase (NPs vs. Solution)	Reference
C _{max}	Not Specified	Not Specified	2.4	[1]
AUC(all)	Not Specified	Not Specified	3.1	[1]

C_{max}: Maximum intracellular concentration; AUC(all): Area under the concentration-time curve

Table 4: In Vitro Cytotoxicity of BIC+TAF Nanoformulation vs. Solution in PBMCs

Formulation	CC50 (μg/ml)	Fold Increase in CC50 (NPs vs. Solution)	Reference
BIC+TAF Solution	9.53 ± 2.32	-	[5]
BIC+TAF NPs	35.67 ± 2.69	3.7	[5]

Experimental Protocols

Protocol 1: Preparation of Bictegravir-Loaded PLGA Nanoparticles

This protocol details the oil-in-water (o/w) single emulsion-solvent evaporation method for fabricating BIC-loaded PLGA nanoparticles.[1][6]

Materials:

- Bictegravir (BIC)
- Poly(lactic-co-glycolic acid) (PLGA; lactide:glycolide 75:25, Mw 4,000–15,000)[1]
- Dichloromethane (DCM)
- Polyvinyl alcohol (PVA)
- Deionized water
- Magnetic stirrer
- Probe sonicator
- Rotary evaporator
- Ultracentrifuge

Procedure:

- Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of Bictegravir in 2 mL of dichloromethane.
- Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
- Emulsification: Add the organic phase dropwise to 10 mL of the aqueous PVA solution under constant stirring on a magnetic stirrer.

- **Sonication:** Sonicate the resulting mixture using a probe sonicator on ice for 3 minutes (30 seconds on, 10 seconds off cycles) to form a stable oil-in-water emulsion.
- **Solvent Evaporation:** Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure for 2-3 hours.
- **Nanoparticle Collection:** Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
- **Washing:** Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and un-encapsulated drug.
- **Lyophilization:** Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles.
- **Storage:** Store the lyophilized nanoparticles at -20°C.

Protocol 2: Characterization of Nanoparticles

2.1 Particle Size and Zeta Potential Analysis:

- Resuspend a small amount of lyophilized nanoparticles in deionized water.
- Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average particle size and Polydispersity Index (PDI).
- Measure the surface charge (Zeta Potential) using the same instrument.

2.2 Encapsulation Efficiency (EE) and Drug Loading (DL):

- Weigh a precise amount of lyophilized nanoparticles (e.g., 5 mg).
- Dissolve the nanoparticles in a suitable solvent (e.g., DCM or DMSO) to release the encapsulated drug.
- Quantify the amount of Bictegravir using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[\[1\]](#)

- Calculate EE and DL using the following formulas:
 - $EE (\%) = (\text{Mass of drug in nanoparticles} / \text{Initial mass of drug used}) \times 100$
 - $DL (\%) = (\text{Mass of drug in nanoparticles} / \text{Total mass of nanoparticles}) \times 100$

Protocol 3: In Vitro Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of the nanoformulation.

Materials:

- TZM-bl cells or Peripheral Blood Mononuclear Cells (PBMCs)
- Complete cell culture medium
- Bictegravir nanoformulation and Bictegravir solution
- 96-well cell culture plates
- Cell viability assay kit (e.g., MTT, XTT)
- Plate reader

Procedure:

- Cell Seeding: Seed TZM-bl cells or PBMCs in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Treatment: Prepare serial dilutions of the Bictegravir nanoformulation and the free drug solution.
- Remove the old media and add 100 μ L of the prepared dilutions to the respective wells. Include untreated cells as a control.
- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
- Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

- **Data Analysis:** Measure the absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value by plotting cell viability against drug concentration and using non-linear regression analysis.

Protocol 4: In Vitro Anti-HIV-1 Efficacy Study

This protocol determines the 50% effective concentration (EC50) against HIV-1.

Materials:

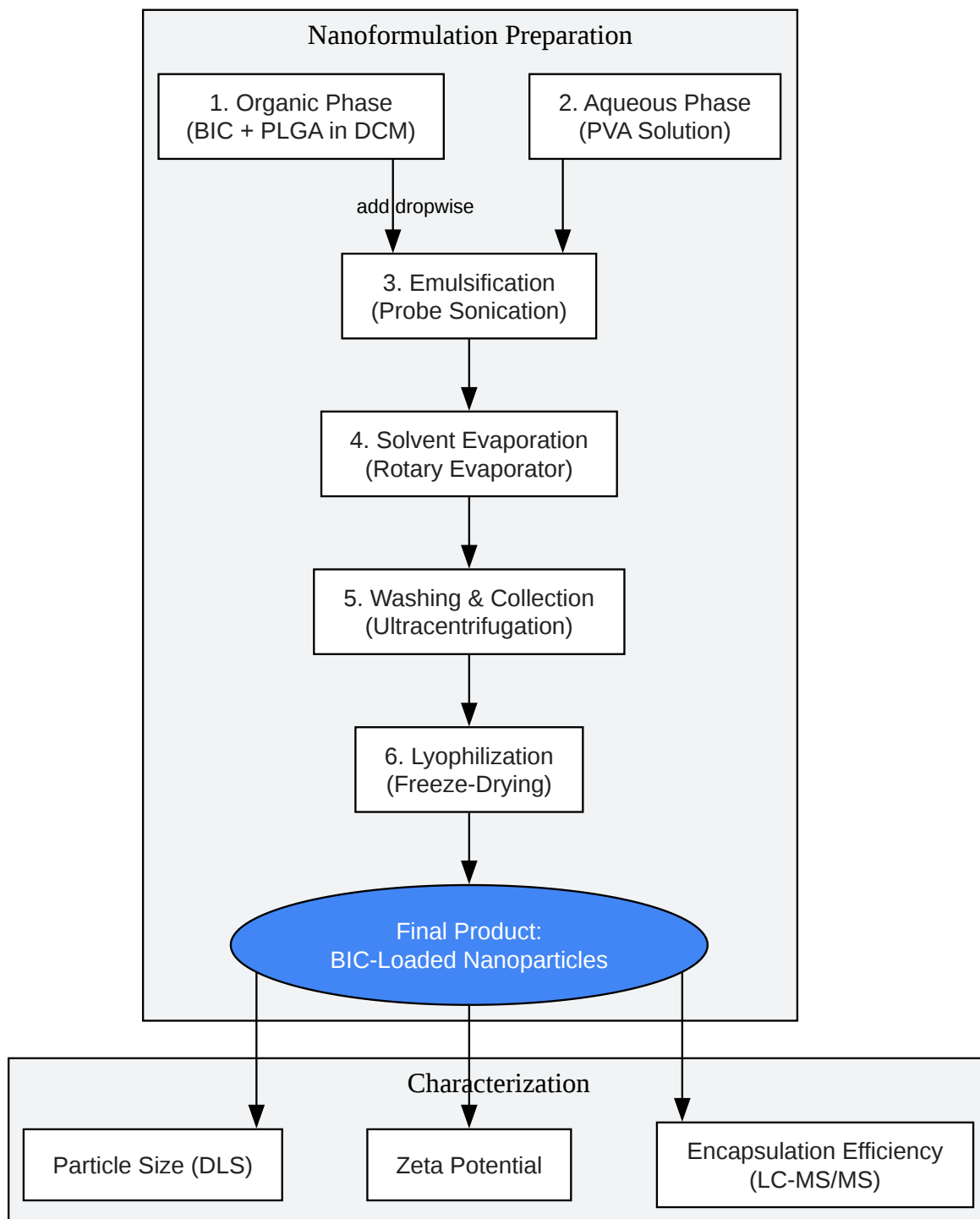
- TZM-bl cells or PBMCs
- HIV-1 viral stock (e.g., HIV-1NLX, HIV-1ADA)^[1]
- Bictegravir nanoformulation and Bictegravir solution
- Luciferase assay system (for TZM-bl cells) or p24 ELISA kit (for PBMCs)
- Luminometer or ELISA plate reader

Procedure:

- **Cell Seeding and Treatment:** Seed cells and treat with serial dilutions of the nanoformulation and free drug as described in Protocol 3.
- **Infection:** After a short pre-treatment incubation (e.g., 2 hours), infect the cells with a predetermined amount of HIV-1 virus stock.
- **Incubation:** Incubate the infected cells for 48 hours.
- **Quantification of Viral Replication:**
 - For TZM-bl cells: Measure the luciferase activity, which corresponds to the level of viral replication.
 - For PBMCs: Measure the concentration of the p24 viral antigen in the cell supernatant using an ELISA kit.

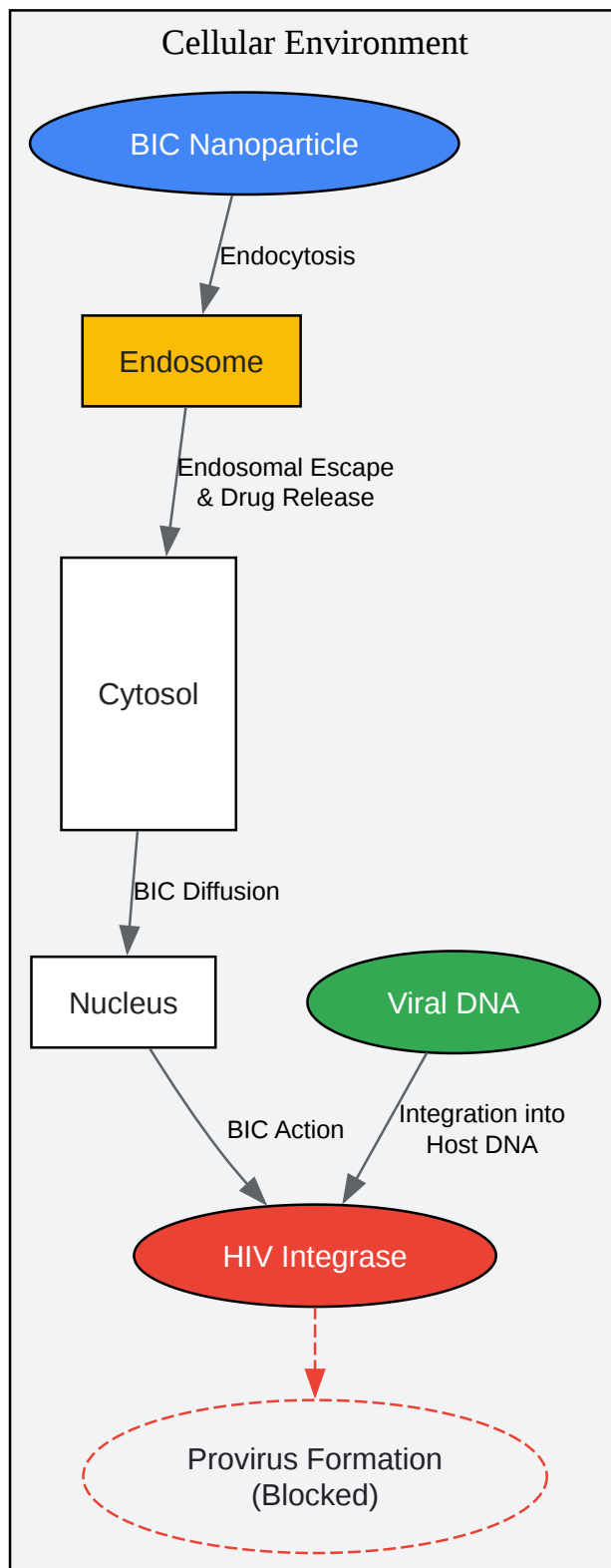
- **Data Analysis:** Calculate the percentage of HIV-1 inhibition for each concentration relative to the infected, untreated control. Determine the EC50 value by plotting the percentage of inhibition against drug concentration and using non-linear regression analysis.

Visualizations



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Caption: Workflow for the synthesis and characterization of Bictegravir-loaded PLGA nanoparticles.



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Caption: Intracellular pathway of Bictegravir nanoparticles for HIV inhibition.

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